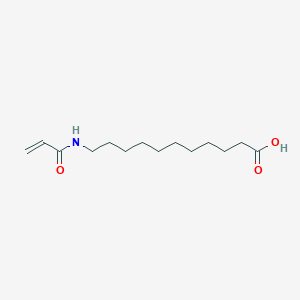

11-(Acryloylamino)undecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

6268-48-0 |

|---|---|

Molecular Formula |

C14H25NO3 |

Molecular Weight |

255.35 g/mol |

IUPAC Name |

11-(prop-2-enoylamino)undecanoic acid |

InChI |

InChI=1S/C14H25NO3/c1-2-13(16)15-12-10-8-6-4-3-5-7-9-11-14(17)18/h2H,1,3-12H2,(H,15,16)(H,17,18) |

InChI Key |

CUNGVEJZKXUPNC-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 11 Acryloylamino Undecanoic Acid

Precursor Synthesis: 11-Aminoundecanoic Acid Derivations

The primary precursor for AAUA is 11-aminoundecanoic acid, a bifunctional monomer that is itself derived from renewable resources. Its synthesis is a well-established industrial process.

Synthesis from Bio-based Feedstocks (e.g., Castor Oil Derivatives)

The industrial production of 11-aminoundecanoic acid is sourced from castor oil. oecd.orgresearchgate.net Castor oil is a triglyceride primarily composed of ricinoleic acid residues (around 90%), which provides the necessary carbon chain. wikipedia.orgresearchgate.net The synthesis from this bio-based feedstock involves several key chemical transformations. oecd.orgwikipedia.orgprocurementresource.com

The initial step is the transesterification of castor oil with methanol (B129727), typically in the presence of a basic catalyst like sodium methoxide, to produce methyl ricinoleate (B1264116) and glycerol. oecd.orgwikipedia.org The methyl ricinoleate is then subjected to high-temperature pyrolysis or cracking, often at temperatures between 450 and 500°C. procurementresource.comchemicalbook.com This thermal cleavage breaks the C18 chain of methyl ricinoleate, yielding two smaller molecules: heptanal (B48729) and methyl undecenoate. wikipedia.orgchemicalbook.com

The subsequent step involves the hydrolysis of the methyl undecenoate ester, usually with sodium hydroxide, to form the sodium salt of 10-undecenoic acid, which is then neutralized to produce the free acid. wikipedia.org This sequence of reactions efficiently converts a renewable agricultural product into a key C11 chemical intermediate.

Table 1: Synthesis Pathway from Castor Oil to 10-Undecenoic Acid

| Step | Reactant(s) | Product(s) | Typical Conditions |

|---|---|---|---|

| Transesterification | Castor Oil, Methanol | Methyl Ricinoleate, Glycerol | Basic catalyst (e.g., Sodium Methoxide), ~80°C wikipedia.org |

| Pyrolysis | Methyl Ricinoleate | Methyl Undecenoate, Heptanal | ~450-575°C wikipedia.orgprocurementresource.com |

Chemical Transformations from Undecenoic Acid Precursors

Starting with 10-undecenoic acid, the synthesis of 11-aminoundecanoic acid proceeds through two main transformations. google.com The first is the addition of hydrogen bromide (HBr) across the terminal double bond of 10-undecenoic acid. google.compatsnap.com To achieve the desired terminal functionalization, this reaction is performed under anti-Markovnikov conditions. wikipedia.orgchemicalbook.com This is typically accomplished by conducting the hydrobromination in a non-polar solvent like toluene (B28343) in the presence of a radical initiator, such as benzoyl peroxide. wikipedia.org This process selectively yields 11-bromoundecanoic acid, with only minor amounts of the 10-bromo isomer being formed. wikipedia.org

The final step in the precursor synthesis is the conversion of the terminal bromide to an amine. This is achieved through ammonolysis, where 11-bromoundecanoic acid is treated with a large excess of aqueous ammonia. wikipedia.orgchemicalbook.com This nucleophilic substitution reaction replaces the bromine atom with an amino group, yielding the final product, 11-aminoundecanoic acid, after purification. wikipedia.orgpatsnap.com

Acrylation Reactions for AAUA Synthesis

With the 11-aminoundecanoic acid precursor in hand, the final stage is the introduction of the acryloyl group to form the AAUA monomer.

Reaction of 11-Aminoundecanoic Acid with Acryloyl Chloride

The synthesis of AAUA is achieved by the acylation of 11-aminoundecanoic acid with acryloyl chloride. acs.org This is a type of Schotten-Baumann reaction, where the nucleophilic amino group of 11-aminoundecanoic acid attacks the electrophilic carbonyl carbon of the acryloyl chloride. This reaction forms an amide bond and releases hydrogen chloride as a byproduct. The general principle of reacting acryloyl chloride with the amino group of amino acids is a known method for producing N-acryl amino acid monomers. nih.gov

Optimization of Reaction Conditions and Yield for AAUA

The successful synthesis of AAUA requires careful control of reaction conditions to ensure high yield and purity. A key aspect is the management of the hydrogen chloride byproduct, which can protonate the unreacted amine, rendering it non-nucleophilic. Therefore, the reaction is typically carried out in the presence of a base to neutralize the acid.

In one reported synthesis, the reaction was performed in a mixed solvent system of ethanol (B145695) and water. acs.org The use of a mixed solvent system can help to dissolve both the polar amino acid precursor and the less polar acryloyl chloride. While specific yield data for AAUA synthesis is not extensively detailed in the provided literature, high yields for N-acylation reactions of this type are generally achievable through optimization of stoichiometry, temperature, and the choice of acid scavenger.

Table 2: Exemplar Reaction Conditions for AAUA Synthesis

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Reactants | 11-Aminoundecanoic Acid, Acryloyl Chloride | Formation of amide bond | acs.org |

| Solvent | Ethanol/Water Mixture | Dissolve reactants | acs.org |

Analytical Verification of Synthesized AAUA Monomer

Confirmation of the successful synthesis and purity of the 11-(acryloylamino)undecanoic acid monomer is accomplished using standard analytical techniques. The structure of related N-acryl amino acid polymers has been confirmed using methods such as ¹H NMR and IR spectroscopy, as well as elemental analysis. nih.gov For the AAUA monomer, spectroscopic analysis would be expected to show characteristic signals for the vinyl protons (C=CH₂) of the acryloyl group, the long methylene (B1212753) chain (-(CH₂)₁₀-), the amide linkage (-CONH-), and the carboxylic acid group (-COOH). Infrared (IR) spectroscopy would similarly reveal characteristic absorption bands for the N-H and C=O stretching of the amide, the C=C stretching of the acrylate (B77674), and the O-H and C=O stretching of the carboxylic acid. Further characterization can be performed using techniques like in-situ scanning tunneling microscopy (STM) to study the self-assembly and structure of the monomer on surfaces. acs.org

Spectroscopic Characterization (e.g., NMR, FTIR)

The structural confirmation of the synthesized this compound is crucial and is typically achieved through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Both ¹H NMR and ¹³C NMR are employed for the characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| CH₂=CH- | 5.6 - 6.3 | Multiplet | |

| -NH- | ~7.5 - 8.5 | Broad singlet | |

| -CH₂-NH- | ~3.3 | Quartet | ~6-7 |

| -CH₂-COOH | ~2.3 | Triplet | ~7 |

| -(CH₂)₈- | ~1.2 - 1.6 | Multiplet | |

| -COOH | ~10 - 12 | Broad singlet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Amide) | ~165 - 170 |

| C=O (Carboxylic Acid) | ~175 - 180 |

| CH₂=CH- | ~125 - 135 |

| -CH₂-NH- | ~40 |

| -CH₂-COOH | ~34 |

| -(CH₂)₈- | ~25 - 30 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

| Functional Group | Characteristic Absorption Band (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad |

| N-H stretch (Amide) | 3200 - 3400 | Medium |

| C-H stretch (Aliphatic) | 2850 - 2950 | Strong |

| C=O stretch (Carboxylic Acid) | 1700 - 1725 | Strong |

| C=O stretch (Amide I) | 1640 - 1680 | Strong |

| N-H bend (Amide II) | 1520 - 1570 | Strong |

| C=C stretch (Alkene) | 1620 - 1680 | Medium |

Chromatographic Purification and Purity Assessment

Following the synthesis, purification of this compound is essential to remove any unreacted starting materials, byproducts, or impurities. Chromatographic techniques are commonly employed for this purpose, with column chromatography being a primary method.

Column Chromatography

For the purification of this compound, a silica (B1680970) gel column is typically used. The choice of the eluent system is critical for achieving good separation. A gradient elution is often employed, starting with a non-polar solvent and gradually increasing the polarity. For instance, a solvent system of hexane (B92381) and ethyl acetate (B1210297) with a small percentage of acetic acid can be effective. The acetic acid helps to keep the carboxylic acid group protonated and reduces tailing on the silica gel. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method for monitoring the progress of the reaction and for assessing the purity of the fractions from column chromatography. A suitable developing solvent system, similar to that used in column chromatography, is used to develop the TLC plate. The spots can be visualized under UV light (due to the conjugated acryloyl group) or by staining with an appropriate agent like potassium permanganate. The retention factor (Rf) value of the pure compound is a characteristic property under a specific set of chromatographic conditions.

High-Performance Liquid Chromatography (HPLC)

For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) can be utilized. A reversed-phase column (e.g., C18) is often suitable for this compound. The mobile phase would typically consist of a mixture of water (with an acid modifier like trifluoroacetic acid or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution program would likely be used to achieve optimal separation of the product from any impurities. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Polymerization of 11 Acryloylamino Undecanoic Acid and Its Derivatives

Homopolymerization of AAUA

The synthesis of polymers consisting solely of 11-(acryloylamino)undecanoic acid units, known as poly(AAUA), can be achieved through both conventional and controlled polymerization methods. These techniques offer varying degrees of control over the final polymer architecture.

Conventional Free Radical Polymerization of AAUA

Conventional free radical polymerization (FRP) represents a common method for synthesizing polymers. While direct studies detailing the homopolymerization of AAUA via conventional free radical methods are not extensively documented in the provided literature, the principles can be inferred from the polymerization of structurally similar monomers. For instance, a random copolymer of sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) and sodium 11-methacrylamidoundecanoate (MaU) was successfully prepared using conventional radical polymerization acs.org. MaU is a close structural analog of AAUA, differing only by a methyl group on the acrylamide (B121943).

This process typically involves an initiator, such as 2,2′-azobis(isobutyronitrile) (AIBN) or potassium persulfate, which decomposes upon heating or irradiation to generate free radicals. These radicals then initiate the polymerization of the AAUA monomer. The reaction proceeds through propagation, where monomer units are sequentially added to the growing polymer chain, and termination, where the growth of chains is halted. A key characteristic of conventional FRP is the limited control over molecular weight distribution, often resulting in polymers with a broad range of chain lengths (high polydispersity).

Controlled Radical Polymerization Techniques (e.g., RAFT) for Poly(AAUA)

To achieve greater control over polymer architecture, including molecular weight, polydispersity, and end-group functionality, controlled radical polymerization (CRP) techniques are employed. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a particularly versatile and robust CRP method applicable to a wide range of monomers, including those with functional groups like AAUA. ethz.ch

The RAFT process utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. The living nature of RAFT polymerization is demonstrated by the ability to chain-extend polymers, as shown in the synthesis of block copolymers from a poly(acryloyl glucosamine) macro-RAFT agent. researchgate.net

Recent advancements include acid-triggered RAFT polymerization, which can initiate and accelerate the process using common acids, offering an alternative to traditional thermal initiators and potentially leading to faster rates and narrower molar mass distributions. ethz.ch While specific reports on the RAFT homopolymerization of AAUA are not detailed, the successful RAFT polymerization of analogous monomers like acrylic acid and the copolymerization of AAUA itself strongly support its feasibility. acs.orgrsc.org

Table 1: Comparison of Polymerization Techniques for Poly(AAUA)

| Feature | Conventional Free Radical Polymerization (FRP) | Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization |

|---|---|---|

| Control over MW | Poor | Excellent |

| Polydispersity (Đ) | High (>1.5) | Low (typically <1.3) |

| Architecture | Linear or branched | Complex architectures (block, star) possible |

| End-group control | Limited | High, determined by RAFT agent |

| "Living" character | No | Yes, allows for chain extension |

| Typical Initiators | AIBN, Potassium Persulfate | AIBN, ACPA + RAFT Agent |

Influence of Monomer Concentration and Ionic Strength on Polymerization Outcomes

The polymerization of ionizable monomers like AAUA, which contains a carboxylic acid group, is significantly influenced by the conditions of the polymerization medium, particularly monomer concentration and ionic strength.

Monomer Concentration: The concentration of the monomer can affect the rate of polymerization. In solution polymerization, higher monomer concentrations generally lead to faster polymerization rates and higher molecular weights. For some systems, the monomer concentration can also influence the local environment of the propagating radical, which in turn affects the kinetics.

Ionic Strength: The ionic strength of the solution plays a crucial role, especially when the carboxylic acid group of AAUA is ionized (at higher pH). The ionization state of both the monomer and the growing polymer chain introduces electrostatic interactions.

Low Ionic Strength: At low ionic strength, electrostatic repulsion between the negatively charged carboxylate groups on the growing polymer chain and the incoming ionized monomer can decrease the rate of propagation.

High Ionic Strength: Increasing the ionic strength by adding a salt can screen these electrostatic repulsions. This shielding effect can lead to an increase in the polymerization rate. However, excessively high salt concentrations can also affect monomer solubility and polymer conformation, potentially leading to more complex behaviors.

These effects are well-documented for other polyelectrolytes, such as poly(acrylic acid), and are expected to be significant in the polymerization of AAUA, influencing both the reaction kinetics and the properties of the resulting polymer.

Copolymerization Strategies Involving AAUA

AAUA's unique structure, featuring a hydrophilic carboxylic acid head and a long hydrophobic alkyl chain with a polymerizable acrylamide group, makes it an excellent candidate for copolymerization to create functional materials with tailored properties.

Synthesis of Amphiphilic Copolymers with Various Comonomers

Amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, can be synthesized by copolymerizing AAUA with a variety of comonomers. These copolymers often self-assemble in solution to form structures like micelles or vesicles. AAUA can serve as either the hydrophobic or, in its ionized form, the hydrophilic component.

Research has shown that AAUA can be copolymerized with both anionic and zwitterionic monomers using controlled radical polymerization techniques. acs.org This allows for the creation of responsive materials that can form spherical polyion complex (PIC) micelles and vesicles. acs.org The synthesis of amphiphilic copolymers is a broad field, with strategies including the use of RAFT polymerization to create block copolymers of acrylic acid with hydrophobic monomers like n-butyl acrylate (B77674) and fluoroalkyl acrylates. rsc.orgrsc.org A similar approach can be applied, copolymerizing AAUA with hydrophilic monomers such as poly(ethylene glycol) acrylates or with other hydrophobic monomers to tune the amphiphilic balance.

Table 2: Examples of Comonomers for Amphiphilic Copolymers with AAUA Analogs

| Comonomer Type | Example Comonomer | Resulting Copolymer Property | Polymerization Method | Reference |

|---|---|---|---|---|

| Anionic | Sodium 2-(acrylamido)-2-methylpropanesulfonate (AMPS) | pH-Responsive, micelle-forming | Conventional Radical | acs.org |

| Hydrophobic | n-Butyl acrylate, Fluoroalkyl acrylates | Self-assembles into core-shell particles | RAFT | rsc.org |

| Hydrophilic | Poly(ethylene glycol) methyl ether acrylate (PEG-A) | Forms amphiphilic structures | Not specified | researchgate.net |

| Hydrophobic | Lauryl Methacrylate (B99206) (LMA) | Forms amphiphilic structures | RAFT | rsc.org |

Development of Zwitterionic Polymeric Systems Incorporating AAUA Units

Zwitterionic polymers, which contain an equal number of positive and negative charges on the same monomer unit or within the same polymer chain, are known for their excellent biocompatibility and anti-fouling properties. Incorporating AAUA into zwitterionic polymer systems can impart hydrophobicity and other functionalities.

AAUA can be copolymerized with zwitterionic monomers to create novel materials. acs.org For example, amphiphilic-zwitterionic block copolymers have been designed by first synthesizing a precursor block copolymer via RAFT and then modifying one block to introduce zwitterionic groups. rsc.org A strategy for creating zwitterionic systems with AAUA could involve copolymerizing it with a zwitterionic monomer such as a sulfobetaine (B10348) methacrylate, like 2-(N-3-sulfopropyl-N,N-dimethyl ammonium)ethyl methacrylate (DMAPS). rsc.org In such a copolymer, the AAUA would provide a hydrophobic or pH-responsive anionic component, while the zwitterionic monomer would confer its characteristic properties. This combination allows for the development of advanced materials for applications in biomedicine and responsive surfaces.

Characterization of Poly(AAUA) and AAUA-Containing Copolymers

The characterization of poly(this compound) (Poly(AAUA)) and its copolymers is essential to understand their structural and functional properties. This involves a suite of analytical techniques to determine molecular weight, solution behavior, and chemical integrity.

Molecular Weight and Polydispersity Analysis (e.g., GPC, Static Light Scattering)

The determination of molecular weight and its distribution is fundamental to understanding the physical and mechanical properties of polymers. resolvemass.ca Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), and Static Light Scattering (SLS) are principal techniques employed for the analysis of Poly(AAUA) and its copolymers. researchgate.net

GPC separates polymer molecules based on their hydrodynamic volume in solution. Smaller molecules permeate the pores of the column packing material more effectively and thus have a longer elution time, while larger molecules are excluded from the pores and elute more quickly. resolvemass.ca The output provides a distribution of molecular weights, from which the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI, or Ð = Mw/Mn) are calculated. The PDI value indicates the breadth of the molecular weight distribution, with a value of 1.0 representing a monodisperse sample where all polymer chains have the same length. For synthetic polymers, the PDI is always greater than 1.

It is important to note that GPC is often a comparative method. The molecular weight is typically determined relative to calibration standards, such as narrow-PDI polystyrene or poly(methyl methacrylate) (PMMA). semanticscholar.orgcmu.edu This can lead to apparent molecular weight values that may differ from the absolute values, due to differences in the hydrodynamic volume between the analyzed polymer and the standard in a given solvent. jordilabs.com

Static Light Scattering (SLS), in contrast, is an absolute method for determining the weight-average molecular weight (Mw). jordilabs.com By measuring the intensity of light scattered by the polymer solution at various angles and concentrations, Mw can be calculated directly without the need for molecular weight standards. Combining GPC with a light scattering detector (GPC-LS) provides a powerful tool for obtaining accurate molecular weight distributions for a wide range of polymers. jordilabs.com

Studies on Poly(AAUA) have utilized GPC and light scattering to investigate the polymer samples. researchgate.net Research has shown that by varying the synthesis conditions, such as the initial monomer concentration or the ionic strength of the solution, Poly(AAUA) of various molecular masses can be prepared. researchgate.net

Table 1: Representative GPC Data for a Hypothetical Poly(AAUA) Homopolymer and an AAUA-Containing Copolymer

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Poly(AAUA) | 45,000 | 67,500 | 1.50 |

| Poly(AAUA-co-MA) | 52,000 | 85,800 | 1.65 |

| This table presents hypothetical data to illustrate typical results obtained from GPC analysis. Mn (number-average molecular weight), Mw (weight-average molecular weight), and PDI (polydispersity index) are critical parameters for polymer characterization. |

Hydrodynamic and Conformational Properties in Solution

The behavior of Poly(AAUA) in solution is governed by its interactions with the solvent, which dictates its chain conformation and hydrodynamic properties. These characteristics are investigated using techniques such as viscometry, dynamic light scattering (DLS), and sedimentation velocity. researchgate.net

Intrinsic viscosity [η] is a measure of a polymer's contribution to the viscosity of a solution and is related to the hydrodynamic volume of the polymer coil. It is determined by measuring the viscosity of dilute polymer solutions at different concentrations and extrapolating to zero concentration. biointerfaceresearch.com The relationship between intrinsic viscosity and the viscosity-average molecular weight (Mv) is described by the Mark-Houwink-Sakurada equation: wikipedia.org

[η] = K * Mva

The Mark-Houwink parameters, K and 'a', are constants for a specific polymer-solvent system at a given temperature. wikipedia.org The exponent 'a' is particularly informative about the polymer's conformation in solution. researchgate.net

For a rigid, rod-like polymer, 'a' approaches a value of 2.0.

For flexible polymers in a good solvent (where polymer-solvent interactions are favorable), the chain is in an expanded coil, and 'a' typically ranges from 0.5 to 0.8. wikipedia.org

In a "theta" solvent, where the chain is in its unperturbed state, 'a' is equal to 0.5. wikipedia.org

Detailed hydrodynamic studies on Poly(AAUA) in a mixed dioxane-cyclohexanol solvent have determined the Kuhn segment length to be A = 100 × 10−8 cm. researchgate.net The Kuhn segment is a measure of the polymer chain's stiffness or rigidity. This research also identified the effective hydrodynamic radius of the polymer and noted a tendency for Poly(AAUA) to form intermolecular associations in dimethylformamide (DMF) solutions. researchgate.net

Table 2: Hydrodynamic and Conformational Parameters for Poly(AAUA) in Solution

| Parameter | Value/Observation | Significance | Source |

| Kuhn Segment Length (A) | 100 x 10-8 cm | Indicates the stiffness of the polymer backbone. | researchgate.net |

| Solution Behavior in DMF | Tendency toward association | Suggests strong intermolecular interactions in this solvent. | researchgate.net |

| Mark-Houwink Exponent 'a' | Dependent on solvent and temperature | Describes the polymer chain conformation in solution (e.g., coil vs. extended). | wikipedia.orgresearchgate.net |

| This table summarizes key findings related to the solution properties of Poly(AAUA), providing insight into its molecular conformation and intermolecular interactions. |

Spectroscopic Evidence of Polymeric Structure and Functional Group Retention

Spectroscopic methods are indispensable for confirming the successful polymerization of the AAUA monomer and verifying that its characteristic functional groups are retained in the resulting polymer structure. Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used for this purpose. semanticscholar.orgiupac.org

FTIR Spectroscopy provides evidence of polymerization by tracking changes in specific vibrational bands. Upon the polymerization of AAUA, the key spectral changes observed are:

Disappearance of Vinyl Group Peaks: The absorption bands corresponding to the C=C double bond of the acryloyl group (typically around 1635 cm-1) and the associated =C-H bonds disappear or are significantly diminished, confirming the conversion of the monomer's double bonds into the single bonds of the polymer backbone.

Retention of Functional Group Peaks: The characteristic peaks of the amide and carboxylic acid moieties are retained in the polymer spectrum. These include the N-H stretching vibration (around 3300 cm-1), the amide I band (C=O stretch, ~1650 cm-1), the amide II band (N-H bend, ~1540 cm-1), and the broad O-H and C=O stretching bands of the carboxylic acid group. researchgate.net

NMR Spectroscopy offers detailed structural information at the atomic level. In the ¹H NMR spectrum, the polymerization of AAUA is confirmed by:

Disappearance of Vinyl Protons: The characteristic signals of the three vinyl protons of the acryloyl group (typically found in the 5.5-6.5 ppm region) are absent in the polymer's spectrum. whiterose.ac.uk

Appearance of Polymer Backbone Protons: New, broad signals appear in the aliphatic region (typically 1.2-2.5 ppm), corresponding to the -CH-CH₂- protons of the newly formed saturated polymer backbone. nih.gov

Retention of Other Protons: The signals corresponding to the protons of the undecyl (-CH₂-) chain, the N-H proton, and the protons adjacent to the amide and carboxyl groups remain, although they often become broader in the polymer spectrum. nih.gov

For AAUA-containing copolymers, NMR is also a powerful tool for determining the copolymer composition by comparing the integral ratios of signals that are unique to each comonomer unit. semanticscholar.org

Table 3: Key Spectroscopic Signals for Confirmation of AAUA Polymerization

| Technique | AAUA Monomer Signal | Poly(AAUA) Polymer Signal | Interpretation |

| FTIR | C=C stretch (~1635 cm⁻¹) | Absent/Greatly Reduced | Consumption of vinyl double bond |

| FTIR | Amide & COOH peaks | Present | Retention of functional groups |

| ¹H NMR | Vinyl protons (~5.5-6.5 ppm) | Absent | Consumption of vinyl double bond |

| ¹H NMR | - | Broad backbone protons (~1.2-2.5 ppm) | Formation of saturated polymer backbone |

| ¹H NMR | Undecyl & NH protons | Present (broadened) | Retention of functional side chain |

| This table outlines the critical spectroscopic changes observed when the AAUA monomer is converted into its polymeric form, providing definitive evidence of successful polymerization. |

Self Assembly and Supramolecular Structures of 11 Acryloylamino Undecanoic Acid

Formation of Micellar Aggregates from AAUA and its Polymeric Forms

The amphiphilic nature of 11-(Acryloylamino)undecanoic acid (AAUA) drives its self-assembly into micellar aggregates in aqueous environments. This behavior is foundational to its utility as a surfactant and as a monomer for creating functional polymers. The formation and characteristics of these aggregates are influenced by several factors, including concentration, pH, and the presence of electrolytes.

Determination of Critical Aggregation Concentration (CAC)

The critical aggregation concentration (CAC) is a key parameter that marks the onset of micelle formation. For AAUA, this concentration is notably low, indicating a strong tendency for spontaneous self-assembly in dilute aqueous solutions. acs.org The CAC is the concentration at which the surfactant molecules begin to associate into larger structures, such as micelles, to minimize the unfavorable interactions between their hydrophobic tails and the aqueous solvent. The determination of the CAC is crucial for understanding and controlling the self-assembly process.

pH-Dependent Micellization and Aggregate Morphology

The pH of the aqueous solution plays a critical role in the micellization of AAUA and the morphology of the resulting aggregates. researchgate.net The carboxylic acid group of AAUA can be protonated or deprotonated depending on the pH, which in turn affects the electrostatic interactions between the surfactant headgroups.

At pH values below 9, a block copolymer containing a poly(11-acrylamidoundecanoate) (PAaU) block, forms polymer micelles in a 0.1 M NaCl aqueous solution. researchgate.net In the pH range of 8-9, the polymer tends to form intramolecular micelles through the hydrophobic self-association of the PAaU block within a single polymer chain. researchgate.net However, at pH values below 8, intermolecular micellization becomes the dominant process, leading to the formation of polymer micelles with hydrophobic PAaU cores and hydrophilic shells. researchgate.net This pH-induced transition in aggregation behavior highlights the tunability of these systems.

The morphology of the aggregates is also pH-dependent. For instance, a polysoap derived from sodium N-(11-acrylamidoundecanoyl)-L-valinate has been shown to form closed vesicles in water, and the structure of these aggregates can be altered by changes in pH. researchgate.net This responsiveness is a key feature for the development of "smart" materials that can adapt to their environment.

Effects of Anion Coadsorption and Electrolyte Composition on Aggregation

The composition of the electrolyte and the coadsorption of anions can significantly influence the self-assembly of AAUA. The interaction between AAUA molecules and ions in the electrolyte can lead to different electrochemical characteristics and distinct spatial structures of the aggregates. acs.orgnih.govacs.org

For example, when AAUA is adsorbed on a gold electrode, its interaction with anions in a phosphate (B84403) buffer solution (PBS) is different from its interaction with sulfate (B86663) anions in a potassium sulfate (K2SO4) solution. acs.orgnih.govacs.org In PBS, the dissociated carboxylate group (-COO⁻) of AAUA can form hydrogen bonds with H₂PO₄⁻ anions. acs.orgnih.govacs.org This interaction influences the packing and orientation of the AAUA molecules on the surface.

The presence of different anions leads to notably different cyclic voltammetry profiles, indicating distinct interfacial structures. acs.org Molecular-resolution scanning tunneling microscopy (STM) has revealed that AAUA forms different spatial arrangements on a gold electrode in PBS compared to K₂SO₄. acs.orgnih.govacs.org This demonstrates the significant role that specific ion effects can play in directing the self-assembly of AAUA.

Vesicle and Bilayer Formation by AAUA Derivatives

Beyond micelles, derivatives of AAUA are capable of forming more complex supramolecular structures like vesicles and bilayers. These structures are of particular interest for applications such as drug delivery and the creation of biomimetic membranes.

Characterization of Vesicular Structures in Aqueous Solutions

Derivatives of AAUA have been shown to form vesicular structures in aqueous solutions. For instance, a polysoap synthesized from sodium N-(11-acrylamidoundecanoyl)-l-valinate forms closed vesicles in water, as observed through transmission electron microscopy. researchgate.net These vesicles represent a higher order of self-assembly, where the amphiphilic molecules arrange themselves into a bilayer structure enclosing an aqueous core.

The microenvironment within these aggregates can be studied using fluorescence probe techniques. researchgate.net Probes like 1-anilinonaphthalene, pyrene (B120774), and 1,6-diphenylhexatriene have been used to investigate the properties of the hydrophobic domains within the vesicles, revealing information about their local viscosity and polarity. researchgate.net

Structural Stabilization of Self-Assemblies via Polymerization

A key advantage of AAUA and its derivatives is the presence of a polymerizable acryloyl group. This allows for the covalent stabilization of the self-assembled structures through polymerization. Once the monomers have assembled into a desired morphology, such as micelles or vesicles, they can be polymerized to lock in the structure, creating more robust and stable nano-objects.

This process, often referred to as polymerization-induced self-assembly (PISA), is a powerful method for preparing well-defined block copolymer nano-objects. rsc.org The polymerization of AAUA-based systems can lead to the formation of materials that are responsive to environmental stimuli. acs.org For instance, copolymerization of AAUA with other monomers can yield materials that form spherical polyion complex micelles and vesicles, which have potential applications in controlled drug release. acs.org

Adsorption and Self-Assembled Monolayers of AAUA on Solid Surfaces

The ability of this compound (AAUA) to form organized layers on solid substrates is a key feature for its application in surface modification. This section explores the mechanisms driving the adsorption of AAUA on metal surfaces, the resulting molecular arrangements, and the influence of electrochemical conditions on the stability of these self-assembled monolayers.

Interaction Mechanisms of AAUA Adsorption on Metal Substrates (e.g., Au(111) Electrode)

The adsorption and self-assembly of this compound (AAUA) on a gold (Au(111)) electrode surface are governed by a combination of intermolecular forces and molecule-substrate interactions. acs.orgacs.org The process is efficient, with ordered arrays forming after just a one-minute immersion of the substrate in a methanolic AAUA solution. acs.org

Key interaction mechanisms include:

Van der Waals Forces : The long aliphatic (C₁₀) chains of the AAUA molecules interact with each other via van der Waals forces, promoting ordering and stability within the assembled layer. acs.orgacs.org

Hydrogen Bonding : The terminal functional groups of AAUA play a crucial role in directing the spatial arrangement of the molecules. acs.orgresearchgate.net Hydrogen bonds can form between the carboxylic acid groups and between the acrylamide (B121943) groups of adjacent molecules, contributing to the formation of stacked lamellar structures. acs.orgacs.org

Ionic and Ion-Dipole Interactions : In neutral aqueous media, such as phosphate buffer solution (PBS), the carboxylic acid group (-COOH) of the AAUA molecule, which has a pKa of 3.3, is likely to dissociate into its carboxylate form (-COO⁻). acs.orgacs.org This negatively charged group can then interact with anions present in the electrolyte. For instance, in PBS, the carboxylate group forms hydrogen bonds with H₂PO₄⁻ anions. acs.orgnih.gov These interactions between the AAUA admolecules and electrolyte ions lead to different electrochemical behaviors and surface structures compared to those observed in other electrolytes like potassium sulfate (K₂SO₄). acs.orgresearchgate.net

These combined forces—van der Waals interactions, hydrogen bonding, and ionic interactions with the surrounding electrolyte—enable the efficient self-assembly of AAUA into well-defined, ordered arrays on the Au(111) surface. acs.org

Molecular Orientation and Spatial Arrangement in Adlayers

In-situ scanning tunneling microscopy (STM) studies reveal that AAUA molecules typically adsorb on the Au(111) electrode with their alkyl chains oriented horizontally, lying parallel to the substrate surface. acs.org This horizontal arrangement gives rise to distinct, ordered lamellar structures, often described as stripes. acs.org However, the precise molecular orientation and the resulting superstructure are highly dependent on the composition of the electrolyte solution. acs.orgnih.gov

In a phosphate buffer solution (PBS) , AAUA molecules assemble into a unique grid-like pattern. acs.org This structure is believed to arise from the coadsorption of phosphate anions (specifically H₂PO₄⁻), which form hydrogen bonds with the -COO⁻ groups of two different AAUA molecules. acs.orgacs.org The AAUA molecules align with their backbones running parallel to the <110> axis of the Au(111) surface. acs.org A notable observation is that the measured dimension of the adsorbed AAUA molecule is only 11 Å, significantly shorter than the 18 Å length of a fully stretched molecule. acs.org This suggests that the acrylamide and carboxylic acid functional groups are tilted away from the gold electrode surface. acs.org

In a potassium sulfate (K₂SO₄) solution, a different arrangement is observed. The AAUA molecules form parallel lamellae, but the grid-like pattern seen in PBS is absent. acs.orgacs.org In this environment, the molecular axes of the AAUA molecules are oriented at approximately 60° to the direction of the lamellar stripes, which corresponds to being parallel to the <121> axis of the Au(111) substrate. acs.org Within a single lamella, the nearest neighbor spacing between molecules is 4.8 ± 0.2 Å. acs.org

The table below summarizes the distinct spatial arrangements of AAUA adlayers in different electrolyte solutions.

| Feature | In Phosphate Buffer Solution (PBS) | In Potassium Sulfate (K₂SO₄) Solution |

| Overall Structure | Unique grid pattern | Parallel lamellar (striped) structure |

| Molecular Axis Orientation | Parallel to the <110> axis of Au(111) | Parallel to the <121> axis of Au(111) |

| Intermolecular Spacing | Not specified as grid | 4.8 ± 0.2 Å within a lamella |

| Role of Anion | H₂PO₄⁻ coadsorption and H-bonding creates grid | Sulfate anions interact differently, leading to lamellae |

| Functional Group Tilt | Tilted away from the Au surface | Inferred horizontal orientation of alkyl chain |

Influence of Surface Potential and Anion Coadsorption on Adlayer Stability

The stability and structure of the self-assembled AAUA monolayer on a Au(111) electrode are profoundly influenced by the applied surface potential and the coadsorption of anions from the electrolyte. acs.orgacs.org The presence of the AAUA adlayer initially stabilizes the reconstructed Au(111) surface, as indicated by a positive shift of 0.2 V for the lifting of the reconstruction compared to a bare Au(111) surface. acs.org

However, modulating the electrode potential can induce significant changes in the adlayer. Shifting the potential to more positive values, such as 0.5 V (versus Ag/AgCl), triggers the lifting of the Au(111) surface reconstruction to the (1 × 1) phase. acs.orgnih.gov This change is accompanied by the dissolution of the ordered AAUA film, indicating a reorientation of the AAUA molecules. acs.orgresearchgate.net

The coadsorption of anions from the electrolyte is a key factor in this potential-dependent behavior. acs.org As the potential becomes more positive, the extent of anion adsorption increases. acs.org In PBS, the coadsorption of H₂PO₄⁻ or HPO₄²⁻ is expected at 0.5 V. acs.org This increased anion presence on the surface leads to the displacement of some AAUA admolecules, causing a roughening of the interface. acs.org

This process is only partially reversible. When the potential is subsequently shifted back to more negative values, the original, well-ordered AAUA adlayer is not fully recovered. acs.orgacs.org This is because the loss of AAUA molecules at positive potentials makes it impossible to restore the pristine ordered structure. acs.org These findings highlight the critical role that both surface potential and the specific nature of electrolyte anions play in controlling the structure and stability of AAUA monolayers on metal surfaces. acs.org

The table below details the effects of surface potential on the AAUA adlayer on a Au(111) surface.

| Potential Condition | Effect on Au(111) Surface | Effect on AAUA Adlayer | Reversibility |

| Initial Adsorption | Stabilizes the (√3 × 22) reconstruction | Forms ordered lamellar or grid-like structures | N/A |

| Positive Shift (to 0.5 V) | Lifts reconstruction to the (1 × 1) phase | Dissolution of the ordered film; molecular reorientation | Partially reversible |

| Increased Positive Potential | Roughening of the interface | Increased anion coadsorption displaces AAUA molecules | Poor |

| Negative Potential Shift (Return) | Surface remains in (1 × 1) phase or partially reconstructs | The pristine ordered adlayer is not fully restored | N/A |

Functionalization and Surface Engineering with 11 Acryloylamino Undecanoic Acid

Surface Modification Strategies Utilizing AAUA-based Polymers

11-(Acryloylamino)undecanoic acid (AAUA) is a versatile, polymerizable surfactant that has found numerous applications in surface modification and engineering. nih.gov Its unique molecular structure, featuring a reactive acrylamide (B121943) group, a long hydrocarbon chain, and a terminal carboxylic acid, allows for the creation of functional polymer coatings on various substrates. nih.govresearchgate.net These coatings can be designed to impart specific properties to the underlying material, such as altered wettability, biocompatibility, or the ability to bind other molecules. nih.govresearchgate.net

Design of Polymeric Coatings for Substrate Functionalization

Polymeric coatings derived from AAUA can be tailored for specific applications by controlling the polymerization process and the incorporation of other monomers. nih.gov These coatings can be applied to a variety of substrates, including medical devices, to modify their surface properties. nih.govresearchgate.net The ability to form stable, ordered structures, even from dilute aqueous solutions, makes AAUA an efficient molecule for creating self-assembled monolayers on surfaces like gold. nih.gov

The design of these coatings often involves creating copolymers to introduce additional functionalities. For instance, AAUA can be copolymerized with zwitterionic and anionic monomers to produce materials that respond to environmental stimuli, forming structures like spherical polyion complex micelles and vesicles. nih.gov This versatility allows for the creation of "smart" surfaces that can change their properties in response to changes in pH, temperature, or ionic strength.

Furthermore, the functionalization of surfaces with AAUA-based polymers can be achieved through various techniques, including simple dip-coating, drop-casting, or more complex polymerization methods initiated from the surface. researchgate.net These methods allow for the covalent attachment of the polymer to the substrate, resulting in robust and stable coatings. researchgate.net

Role of Carboxylic Acid and Acrylamide Moieties in Surface Interactions

The distinct chemical moieties within the AAUA molecule, namely the carboxylic acid and acrylamide groups, play a crucial role in its self-assembly and interaction with surfaces. nih.govacs.org The interplay of different intermolecular forces governs the spatial arrangement of AAUA molecules on a substrate. acs.org

The long aliphatic chain of AAUA contributes to van der Waals interactions, promoting the formation of ordered structures. nih.govacs.org Concurrently, the carboxylic acid and acrylamide groups can participate in hydrogen bonding with neighboring AAUA molecules, further directing their assembly into well-defined lamellar structures. nih.govacs.org

Functionalization of Nanoparticles with AAUA Derivatives

The unique properties of this compound (AAUA) extend to the realm of nanotechnology, where its derivatives are employed to functionalize the surface of nanoparticles. This functionalization is key to enhancing the stability, biocompatibility, and targeting capabilities of nanoparticles for various applications, including drug delivery. capes.gov.brnih.govnih.gov

Synthesis of Active Ester-Containing Surfmers from AAUA

A significant application of AAUA is in the synthesis of "surfmers," which are surface-active monomers. These molecules combine the properties of a surfactant, a polymerizable group, and a reactive functional group in a single entity. nih.govfraunhofer.de A prominent example derived from AAUA is p-(11-acrylamido)undecanoyloxyphenyl dimethylsulfonium methyl sulfate (B86663) (AUPDS). nih.govnih.govresearchgate.net

The synthesis of AUPDS involves a multi-step process that begins with the synthesis of AAUA itself. nih.govresearchgate.net An improved synthesis pathway for AUPDS has been developed to enhance its utility in nanoparticle preparation. nih.govnih.gov This cationic surfmer is water-soluble and possesses an active ester functionality. nih.govresearchgate.net This active ester group is particularly useful as it provides a reactive site for conjugation with other molecules, especially those containing primary amines, such as proteins, under mild reaction conditions. nih.govresearchgate.net The synthesis and characterization of these active ester-containing surfmers are crucial for their successful application in nanoparticle functionalization. researchgate.netfraunhofer.de

One-Stage Polymer Nanoparticle Surface Functionalization

The use of active ester-containing surfmers like AUPDS enables a streamlined, one-stage process for the surface functionalization of polymer nanoparticles. nih.govfraunhofer.de This is typically achieved through mini-emulsion polymerization. nih.govfraunhofer.denih.gov In this process, the surfmer is incorporated during the polymerization of the primary monomer (e.g., methyl methacrylate (B99206) or styrene), leading to the formation of nanoparticles with active ester groups readily available on their surface. nih.govfraunhofer.denih.gov

This single-step approach is highly advantageous as it simplifies the production of functionalized nanoparticles, which would otherwise require more complex, multi-step modification procedures. capes.gov.brnih.gov Researchers have systematically studied the reaction parameters, such as the concentration of the AUPDS surfmer, to optimize the size and stability of the resulting nanoparticles. nih.govfraunhofer.denih.gov For instance, AUPDS concentrations between 2 and 4 mol% have been shown to yield stable, spherical nanoparticles with narrow size distributions. nih.govfraunhofer.denih.gov

The presence and accessibility of the active ester groups on the nanoparticle surface can be confirmed through various analytical techniques. nih.govfraunhofer.de For example, the conversion of the nanoparticle's surface charge from positive to negative upon hydrolysis of the active ester groups provides evidence of their surface localization. nih.govfraunhofer.de This one-stage functionalization strategy offers a versatile and efficient method for preparing nanoparticles with tailored surface chemistry for targeted applications. capes.gov.brnih.gov

Bioconjugation and Biointerface Engineering Applications

The functional groups present in this compound (AAUA) and its derivatives make them highly suitable for bioconjugation and the engineering of biointerfaces. The ability to covalently attach biomolecules to surfaces and nanoparticles is critical for a wide range of biomedical applications, from targeted drug delivery to biosensing. usask.camdpi.com

The active ester groups incorporated into surfmers derived from AAUA, such as p-(11-acrylamido)undecanoyloxyphenyl dimethylsulfonium methyl sulfate (AUPDS), are particularly effective for bioconjugation. nih.govresearchgate.net These groups react readily with primary amines, which are abundant in proteins and other biomolecules, to form stable amide bonds. nih.govusask.ca This reaction proceeds under mild conditions, which is crucial for preserving the biological activity of the conjugated molecule. nih.govresearchgate.net

The functionalization of nanoparticles with these active ester groups creates a platform for the attachment of various ligands. utwente.nl For example, targeting ligands like antibodies or peptides can be conjugated to the nanoparticle surface to direct them to specific cells or tissues in the body. nih.govnih.gov This targeted approach can enhance the efficacy of therapeutic agents while minimizing side effects. nih.gov

Furthermore, the ability to control the surface chemistry of materials using AAUA-based polymers is fundamental to biointerface engineering. By creating surfaces with specific chemical and physical properties, it is possible to control protein adsorption and subsequent cell adhesion. researchgate.net For instance, surfaces can be designed to either promote or resist cell attachment, depending on the intended application. The carboxylic acid and amine functionalities are among the most studied chemical groups for interacting with biological macromolecules. researchgate.net

The versatility of AAUA and its derivatives in creating functional surfaces and nanoparticles opens up numerous possibilities in the field of biomedicine. The ability to tailor the biointerface at the molecular level is a key enabling technology for the development of advanced medical devices, diagnostic tools, and therapeutic systems. researchgate.net

Strategies for Covalent Attachment of Biomolecules via AAUA Units

This compound (AAUA) is a bifunctional molecule that serves as a versatile linker for the covalent attachment of biomolecules to surfaces and polymers. nih.gov Its structure features a terminal carboxylic acid group and a reactive acryloyl group, which provide distinct chemical handles for various conjugation strategies. nih.gov

The primary strategies for immobilizing biomolecules using AAUA revolve around activating its carboxylic acid terminus or utilizing its polymerizable acryloyl group.

Activation of the Carboxylic Acid Group: The most common strategy involves the activation of the terminal carboxylic acid group to form a reactive ester, which can then readily react with nucleophilic groups on biomolecules, such as primary amines (-NH2) found in proteins and peptides. This is typically achieved using carbodiimide (B86325) chemistry, often employing N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS). The EDC activates the carboxylic acid, and NHS forms a more stable amine-reactive intermediate, which subsequently couples with the amine groups on the biomolecule to form a stable amide bond. This method creates a strong, covalent linkage tethering the biomolecule to the undecanoic acid chain of the AAUA unit.

Polymerization and Copolymerization: The acryloyl group of AAUA allows it to act as a monomer in polymerization reactions. nih.gov Biomolecules can be attached either before or after polymerization.

"Grafting to": In this approach, the biomolecule is first conjugated to the AAUA monomer via its carboxylic acid group. This functionalized monomer is then copolymerized with other monomers to create a polymer backbone where the biomolecule is presented as a side chain.

"Grafting from": Alternatively, AAUA can be incorporated into a polymer chain or self-assembled monolayer on a surface first. The exposed carboxylic acid groups are then activated post-polymerization to immobilize biomolecules. This method can lead to higher grafting densities.

These strategies allow for the controlled and stable immobilization of a wide range of biomolecules, from enzymes and antibodies to DNA aptamers, onto various substrates. mdpi.com

| Functional Group on AAUA | Reactive Partner on Biomolecule | Common Coupling Chemistry | Resulting Linkage |

| Carboxylic Acid (-COOH) | Primary Amine (-NH2) | EDC/NHS | Amide Bond |

| Acryloyl Group (H₂C=CH-C(=O)-) | Thiol (-SH) | Michael Addition | Thioether Bond |

| Acryloyl Group (H₂C=CH-C(=O)-) | Acryloyl/Acrylamide Monomers | Radical Polymerization | Carbon-Carbon Backbone |

Development of Low-Fouling Surfaces through AAUA Polymer Integration

Biofouling, the non-specific adsorption of biomolecules like proteins and the subsequent adhesion of cells, is a major challenge for biomedical devices and biosensors. bohrium.com Surfaces modified with hydrophilic polymers can create a tightly bound hydration layer that acts as a physical and energetic barrier to prevent fouling. nih.gov The integration of AAUA into polymer coatings is an effective strategy for creating such low-fouling, or "antifouling," surfaces. nih.govbohrium.com

The primary method involves creating a dense layer of hydrophilic polymer chains tethered to the surface, a structure known as a "polymer brush". bohrium.comresearchgate.net AAUA is instrumental in this process, often serving as the anchor to link these brushes to the substrate.

Role of AAUA in Low-Fouling Surfaces:

Surface Anchoring: AAUA can self-assemble on various substrates, particularly metals like gold. acs.orgacs.org The carboxylic acid group facilitates adsorption onto the surface, while the acryloyl group faces outward, ready for polymerization. acs.org

Initiating Polymerization: This outward-facing acryloyl group can act as a point for initiating surface-initiated polymerization (SIP). By exposing an AAUA-coated surface to a solution of hydrophilic monomers (e.g., zwitterionic or oligo(ethylene glycol)-based monomers) and an initiator, a dense polymer brush can be grown directly from the surface in a "grafting from" approach. bohrium.com

Copolymerization: AAUA can be copolymerized with monomers known for their excellent antifouling properties, such as sulfobetaine (B10348) methacrylate (SBMA) or oligo(ethylene glycol) methacrylate (OEGMA). nih.govnih.gov The resulting copolymer combines the anchoring capabilities or structural properties of the AAUA component with the protein-repellent nature of the hydrophilic component.

Research has shown that surfaces modified with polymer brushes containing zwitterionic polymers like poly(sulfobetaine methacrylate) (pSBMA) exhibit ultra-low fouling properties. nih.govnih.gov When pSBMA is conjugated to a surface, it can dramatically reduce protein adsorption to levels as low as 0.55 ng/cm². nih.gov The integration of AAUA provides a robust method for attaching such effective antifouling polymers to a wide range of materials. nih.gov

| Surface Modification | Fibrinogen Adsorption (ng/cm²) | Reduction in Fouling |

| Unmodified Surface | >300 | Baseline |

| Surface with pSBAz (1 mg/mL) | 38.3 | ~87% |

| Surface with pSBAz (5 mg/mL) | 0.61 | >99.8% |

| Surface with pSBAz (10 mg/mL) | 0.55 | >99.8% |

| Data derived from studies on pSBAz, an azide-containing poly(sulfobetaine methacrylate), demonstrating the efficacy of zwitterionic polymer coatings in reducing protein adsorption. nih.gov |

Advanced Applications of 11 Acryloylamino Undecanoic Acid in Materials Science

Development of Stimuli-Responsive Polymeric Systems

11-(Acryloylamino)undecanoic acid (AAUA) is a versatile monomer that has garnered significant attention in the development of "smart" polymers, which can respond to external stimuli such as pH and temperature. These materials are at the forefront of materials science, offering a wide range of applications due to their tunable properties.

pH-Responsive Materials Derived from AAUA

The carboxylic acid group in AAUA's structure imparts pH-sensitivity to polymers incorporating this monomer. This allows for the creation of materials that exhibit conformational or solubility changes in response to variations in the acidity or basicity of their environment. mdpi.com

Polymers containing AAUA can be designed to swell or collapse at specific pH values. mdpi.com At a pH below the acid dissociation constant (pKa) of the carboxylic acid groups, the polymer is protonated and relatively collapsed. As the pH increases above the pKa, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and causing the material to swell. This reversible behavior makes AAUA-based polymers excellent candidates for various applications.

One of the key areas where pH-responsive AAUA polymers are utilized is in the development of hydrogels for drug delivery. researchgate.netnih.gov These hydrogels can be engineered to remain stable in the acidic environment of the stomach and then swell in the more neutral pH of the intestines, releasing an encapsulated drug in a targeted manner. mdpi.comnih.gov This targeted release can improve the efficacy of medications and reduce side effects. nih.gov

The table below summarizes the pH-responsive behavior of AAUA-containing polymers.

| pH Condition | State of Carboxylic Acid Group | Polymer Conformation | Application Example |

| Acidic (low pH) | Protonated (-COOH) | Collapsed/Shrunken | Protection of acid-labile drugs in the stomach. nih.gov |

| Neutral/Basic (high pH) | Deprotonated (-COO⁻) | Swollen/Expanded | Targeted drug release in the intestines. mdpi.comnih.gov |

Temperature-Responsive Self-Assembled Aggregates

When copolymerized with thermoresponsive monomers, such as N-isopropylacrylamide (NIPAAm), AAUA can be used to create polymers that exhibit dual-stimuli responsiveness to both temperature and pH. nih.govrsc.org These copolymers can self-assemble in aqueous solutions to form various nanostructures, including micelles, vesicles, and lamellae. rsc.org

The self-assembly process is driven by the balance between the hydrophilic and hydrophobic segments of the copolymer. nih.gov Below a certain temperature, known as the lower critical solution temperature (LCST), the thermoresponsive block is hydrophilic and the copolymer is soluble. nih.govresearchgate.net As the temperature is raised above the LCST, the thermoresponsive block becomes hydrophobic, leading to the formation of self-assembled aggregates. rsc.orgnih.gov

The incorporation of AAUA into these systems allows for an additional layer of control over the self-assembly process. The pH of the solution can influence the charge and hydrophilicity of the AAUA-containing block, thereby affecting the size, morphology, and stability of the resulting aggregates. rsc.org This dual-responsiveness is highly desirable for applications in controlled drug release, where the payload can be released in response to specific temperature and pH cues, such as those found in diseased tissues. nih.gov

Engineering of Advanced Biomaterials

The unique properties of this compound make it a valuable component in the engineering of advanced biomaterials for a variety of biomedical applications.

Polymeric Scaffolds for Enhanced Cell Interaction and Growth

In the field of tissue engineering, creating scaffolds that mimic the natural extracellular matrix (ECM) is crucial for promoting cell adhesion, proliferation, and differentiation. nih.govnih.gov Polymeric scaffolds incorporating AAUA can be designed to provide a supportive environment for tissue regeneration. nih.gov

The carboxylic acid groups in AAUA can be used to immobilize bioactive molecules, such as growth factors or adhesion peptides, onto the scaffold surface. elsevier.com This functionalization enhances the biological activity of the scaffold and improves its interaction with cells. nih.gov Furthermore, the pH-responsive nature of AAUA-containing scaffolds can be exploited to create dynamic microenvironments that can influence cell behavior. nih.gov

Research has shown that the surface properties and architecture of a scaffold play a significant role in guiding cell fate. nih.gov The ability to tailor the chemical and physical properties of scaffolds using monomers like AAUA is a key step towards creating more effective materials for tissue regeneration. elsevier.comunmc.edu

The table below highlights the features of AAUA-based polymeric scaffolds for tissue engineering.

| Feature | Description | Benefit for Cell Interaction and Growth |

| Biofunctionalization | Carboxylic acid groups allow for the attachment of bioactive molecules. elsevier.com | Enhances cell adhesion, proliferation, and differentiation. nih.gov |

| pH-Responsiveness | Scaffold properties can change with pH. mdpi.com | Creates a dynamic microenvironment that can influence cell behavior. nih.gov |

| Tunable Properties | The chemical and physical properties can be tailored. elsevier.comunmc.edu | Allows for the creation of scaffolds optimized for specific tissue types. nih.gov |

Controlled Release Systems Based on Polymeric Assemblies

The self-assembly of AAUA-containing copolymers into micelles and vesicles provides a versatile platform for the development of controlled release systems. nih.gov These nano-sized carriers can encapsulate therapeutic agents, protecting them from degradation and enabling targeted delivery to specific sites in the body. mdpi.comnih.gov

The release of the encapsulated drug can be triggered by changes in the local environment, such as pH or temperature. nih.gov For instance, in a tumor microenvironment, which is often more acidic than healthy tissue, the pH-sensitive AAUA component can trigger the disassembly of the polymeric carrier and the release of an anticancer drug. nih.gov This targeted approach can increase the therapeutic efficacy while minimizing systemic toxicity. mdpi.com

The versatility of these systems allows for the delivery of a wide range of therapeutic molecules, from small molecule drugs to larger biologics. mdpi.commdpi.com The ability to fine-tune the properties of the polymeric assemblies by adjusting the copolymer composition and architecture is a key advantage in designing effective drug delivery vehicles. nih.gov

Polymer-Metal Hybrid Materials and Dynamic Devices

The carboxylic acid functionality of this compound enables it to act as a linker between polymeric materials and metal surfaces, leading to the creation of novel polymer-metal hybrid materials. acs.org These materials combine the properties of both polymers and metals, opening up possibilities for the development of dynamic devices with unique functionalities. acs.org

The AAUA molecules can form self-assembled monolayers on metal substrates, such as gold, creating a well-defined interface between the organic and inorganic components. acs.orgnih.gov This ordered arrangement is crucial for controlling the properties and performance of the hybrid material. nih.gov

These polymer-metal hybrids have potential applications in various fields, including sensing, catalysis, and the development of dynamic devices that can respond to external stimuli. acs.orgresearchgate.net For example, the swelling and collapsing of a pH-responsive polymer layer on a metal surface could be used to create a switchable sensor or a microfluidic valve. researchgate.net The ability to create such dynamic interfaces is a key area of research in materials science. acs.org

Applications in Energy Storage Systems (e.g., Lithium-Ion Battery Binders)

While direct and extensive research on the use of this compound as a primary binder in commercial lithium-ion batteries is not widely documented, its molecular architecture suggests significant potential in this arena. Binders are crucial components in battery electrodes, responsible for maintaining the mechanical integrity of the electrode by holding the active material particles together and ensuring their adhesion to the current collector. researchgate.netncu.edu.tw

The potential of this compound in this context can be inferred from the known properties of similar long-chain and acrylic-based polymers. The long undecanoic acid chain can enhance the flexibility of the binder, which is critical for accommodating the volume changes that active materials, such as silicon, undergo during the charging and discharging cycles. Furthermore, the terminal carboxylic acid group can form strong hydrogen bonds with the surface of active materials and the current collector, promoting robust adhesion. researchgate.net

The acryloylamino group is a polymerizable functional group. This allows this compound to be used as a monomer to synthesize polymeric binders with tailored properties. Research on related polymerizable surfactants has shown their ability to self-assemble on metal surfaces, which could be leveraged to create uniform and stable electrode coatings. researchgate.netcycu.edu.tw For instance, studies on similar systems demonstrate that such organized molecular layers can influence the solid-electrolyte interphase (SEI), a critical component for the stability and longevity of lithium-ion batteries.

Table 1: Potential Contributions of this compound Moieties to Lithium-Ion Battery Binder Performance

| Structural Feature | Potential Advantage in Battery Binders |

| Acryloylamino Group | Enables polymerization to form a stable binder matrix. |

| Undecanoic Acid Chain | Provides flexibility to buffer volume expansion of active materials. |

| Carboxylic Acid Group | Promotes strong adhesion to active materials and current collectors. |

| Amphiphilic Nature | May aid in slurry preparation and uniform coating of electrodes. |

It is important to note that while the individual functional groups of this compound suggest these benefits, further research and development are necessary to validate its efficacy as a binder in lithium-ion batteries and to optimize its performance in comparison to existing materials like polyvinylidene fluoride (B91410) (PVDF) and carboxymethyl cellulose (B213188) (CMC). researchgate.net

Utilization in Low Molecular Weight Gelators for Solvents

Low molecular weight gelators (LMWGs) are small molecules that can self-assemble in a liquid to form a three-dimensional network, resulting in the gelation of the solvent. This phenomenon is of great interest for various applications, including drug delivery, art restoration, and environmental remediation.

The precursor to this compound, 11-aminoundecanoic acid, has been identified as a highly versatile building block for the creation of LMWGs. cycu.edu.tw The self-assembly of these molecules is typically driven by non-covalent interactions, such as hydrogen bonding between the amide and carboxylic acid groups, and van der Waals interactions between the long hydrocarbon chains. This leads to the formation of fibrous networks that entrap the solvent molecules, causing gelation.

This compound itself possesses the key structural features required for a LMWG. The presence of the amide linkage and the carboxylic acid group facilitates the formation of strong, directional hydrogen bonds, which are crucial for the self-assembly process. The long undecyl chain provides the necessary van der Waals interactions to stabilize the fibrous network. The introduction of the acryloyl group offers an additional reactive site, which could be used to polymerize the gelator network after its formation, thereby creating more robust and stable "gel-polymers" or for further functionalization.

Table 2: Gelation Properties of 11-Aminoundecanoic Acid Derivatives (as a proxy for this compound)

| Solvent | Gelation Capability | Driving Interactions | Potential Applications |

| Water | Yes (with modifications) | Hydrogen Bonding, Hydrophobic Interactions | Biomedical scaffolds, Drug delivery |

| Organic Solvents (e.g., Toluene (B28343), Cyclohexane) | Yes | Hydrogen Bonding, van der Waals Forces | Oil spill remediation, Lubricants |

| Alcohols (e.g., Ethanol (B145695), Methanol) | Variable | Competitive Hydrogen Bonding | Formulation of consumer products |

The ability of molecules based on the 11-aminoundecanoic acid scaffold to gel a wide range of organic solvents and, in some cases, water highlights their versatility. cycu.edu.tw The specific gelation ability of this compound in various solvents would depend on the delicate balance of these non-covalent forces and the interaction of the molecule with the solvent. Further experimental studies are needed to fully characterize its behavior as a low molecular weight gelator.

Advanced Analytical and Spectroscopic Characterization Techniques in Aaua Research

In Situ Scanning Tunneling Microscopy (STM) for Molecular Adsorption Configurations

In situ Scanning Tunneling Microscopy (STM) is a powerful technique for visualizing the real-space arrangement of molecules at solid-liquid interfaces with sub-molecular resolution. Studies on the adsorption of AAUA on an ordered Au(111) electrode surface have provided detailed insights into its self-assembly. ogarev-online.ruwikipedia.orgresearchgate.netekb.eg

When adsorbed from a methanol (B129727) solution, AAUA molecules form ordered lamellar arrays on the Au(111) surface. ogarev-online.ruekb.eg This self-assembly is driven by a combination of van der Waals forces between the long alkyl chains and hydrogen bonding involving the terminal carboxylic acid and the acrylamide (B121943) groups. ogarev-online.ruwikipedia.orgekb.eg The presence and type of anions in the electrolyte solution, such as phosphate (B84403) or sulfate (B86663), significantly influence the resulting interfacial structure. ogarev-online.ruwikipedia.orgnih.gov

In a phosphate buffer solution (PBS), the carboxylic acid group of AAUA likely deprotonates to a carboxylate (-COO⁻), which then forms hydrogen bonds with H₂PO₄⁻ ions from the buffer. wikipedia.orgekb.egnih.gov This interaction leads to a distinct spatial arrangement. High-resolution STM images have revealed a two-dimensional, pseudo-square grid pattern of AAUA admolecules. ogarev-online.ru The measured dimension of the adsorbed AAUA molecule is approximately 11 Å, which is considerably smaller than the 18 Å length of a fully stretched molecule. acs.orgnih.gov This suggests that the AAUA molecules are tilted with their acrylamide and carboxylic acid groups angled away from the gold electrode surface. ogarev-online.runih.gov

In contrast, within a potassium sulfate (K₂SO₄) medium, AAUA molecules adsorb horizontally on the Au(111) electrode, forming a different striped lamellar structure. acs.org The molecular axes in this arrangement are oriented at 60° to the stripe's direction. acs.org The structure is characterized by an acid-to-acid and acrylamide-to-acrylamide spatial arrangement between adjacent lamellae, driven by the hydrophilic and hydrophobic nature of these functional groups. acs.org

The stability of these ordered structures is potential-dependent. Shifting the electrode potential can alter the orientation of the AAUA molecules and even lead to the dissolution of the ordered film, which can be partially recovered by returning to a more negative potential. wikipedia.orgekb.egnih.gov

Table 1: STM Findings on AAUA Adsorption on Au(111)

| Electrolyte | Observed Structure | Key Intermolecular Forces | Molecular Orientation |

|---|---|---|---|

| Phosphate Buffer (PBS) | Pseudo-square grid pattern | Hydrogen bonding (AAUA-H₂PO₄⁻), van der Waals | Tilted away from Au surface |

| Potassium Sulfate (K₂SO₄) | Striped lamellar arrays | Hydrogen bonding (AAUA-AAUA), van der Waals | Horizontal on Au surface |

Cyclic Voltammetry (CV) for Electrochemical Interfacial Phenomena

Cyclic Voltammetry (CV) is an essential electrochemical technique used to study the processes occurring at the electrode-electrolyte interface. For AAUA, CV provides information on its adsorption, desorption, and the influence of the electrical potential on its assembled structure on a Au(111) electrode. ogarev-online.ruwikipedia.orgresearchgate.netekb.eg

The CV profiles of a bare Au(111) electrode are compared with those of an AAUA-modified electrode to detect changes at the interface. ogarev-online.ru The electrochemical characteristics are highly dependent on the electrolyte composition. wikipedia.orgnih.gov Studies have shown different CV features for AAUA in phosphate buffer solution (PBS) compared to potassium sulfate (K₂SO₄), which corresponds to the different spatial structures observed with STM. wikipedia.orgnih.gov

Potential-stepping experiments, monitored by CV, can induce changes in the AAUA adlayer. For instance, applying a sufficiently positive potential (e.g., 0.5 V vs. Ag/AgCl) can cause the lifting of the reconstructed Au(111) surface and the dissolution of the ordered AAUA film. wikipedia.orgekb.eg This process is reversible to some extent, as shifting the potential back to a more negative value can partially restore the ordered adlayer. wikipedia.orgekb.eg These voltammetric data, when correlated with in situ STM imaging, provide a dynamic picture of the electrochemical interfacial phenomena governing AAUA's behavior. ogarev-online.ru

Fourier Transform Infrared (FTIR) Spectroscopy and In Situ Reflection-Absorption Spectroscopy (IRAS)

Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for identifying functional groups and probing the chemical structure of molecules. In the context of surface science, in situ Infrared Reflection-Absorption Spectroscopy (IRAS) is particularly valuable for analyzing monolayers adsorbed on metal surfaces. While specific IRAS studies focused solely on AAUA are not detailed in the provided search results, the technique's application can be inferred from studies of similar molecules. For instance, Polarization Modulation FTIR (PM-FTIR) is noted as a primary method for monitoring the chemical structure of adsorbed surfactant monolayers. acs.org

For AAUA, an FTIR spectrum would exhibit characteristic absorption bands. Based on the structure of acrylic acid and related polyacrylates, key peaks would be expected. researchgate.netspectroscopyonline.com The carboxylic acid O-H stretch would appear as a very broad band due to hydrogen bonding. spectroscopyonline.com The C=O stretch of the carboxylic acid would be present around 1700 cm⁻¹. researchgate.net The amide group of AAUA would show a characteristic N-H stretching vibration and an amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching). The vinyl group (C=C) of the acryloyl moiety would also have a characteristic stretching vibration. spectroscopyonline.com The long methylene (B1212753) (-CH₂-) chain would be identified by its symmetric and asymmetric stretching vibrations.

IRAS measurements of an AAUA monolayer on a gold surface could provide information on the orientation of the molecules relative to the surface by analyzing the intensity of specific vibrational modes, complementing the data obtained from STM.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structures in solution. malvernpanalytical.commalvernpanalytical.com For a molecule like AAUA, both ¹H and ¹³C NMR are used to confirm its synthesis and purity. nih.gov Although a fully interpreted spectrum for AAUA was not found in the search results, the expected chemical shifts can be predicted based on its constituent parts, such as undecanoic acid and polyamide structures. researchgate.netresearchgate.net

In the ¹H NMR spectrum of AAUA, the protons of the vinyl group (CH₂=CH-) would appear in the downfield region, typically between 5.5 and 6.5 ppm, showing characteristic splitting patterns (geminal, cis, and trans couplings). The N-H proton of the amide would likely appear as a broad signal. The protons on the carbon adjacent to the amide nitrogen (-NH-CH₂-) and the protons on the carbon alpha to the carboxylic acid (-CH₂-COOH) would also have distinct chemical shifts. The long chain of methylene groups would produce a large, complex signal in the aliphatic region of the spectrum, typically around 1.2-1.6 ppm.